2-chloro-1,3-thiazole-4-carbohydrazide 2-chloro-1,3-thiazole-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 70205-43-5
VCID: VC12026282
InChI: InChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9)
SMILES: C1=C(N=C(S1)Cl)C(=O)NN
Molecular Formula: C4H4ClN3OS
Molecular Weight: 177.61 g/mol

2-chloro-1,3-thiazole-4-carbohydrazide

CAS No.: 70205-43-5

Cat. No.: VC12026282

Molecular Formula: C4H4ClN3OS

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1,3-thiazole-4-carbohydrazide - 70205-43-5

Specification

CAS No. 70205-43-5
Molecular Formula C4H4ClN3OS
Molecular Weight 177.61 g/mol
IUPAC Name 2-chloro-1,3-thiazole-4-carbohydrazide
Standard InChI InChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9)
Standard InChI Key IQSJNKZETCSOKX-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)Cl)C(=O)NN
Canonical SMILES C1=C(N=C(S1)Cl)C(=O)NN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Chloro-1,3-thiazole-4-carbohydrazide consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:

  • Chlorine at position 2, enhancing electrophilic reactivity.

  • Carbohydrazide (-CONHNH₂) at position 4, enabling nucleophilic and cyclization reactions.

The molecular formula is C₄H₄ClN₃OS, with a molecular weight of 193.61 g/mol. While no direct experimental data for this compound exists in the provided sources, analogous structures such as 2-chloro-1,3-thiazole-4-carboxamide (C₄H₃ClN₂OS, MW 162.60 g/mol) and 2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide (C₁₁H₇ClF₃N₃OS, MW 321.71 g/mol) validate the stability of thiazole-carbohydrazide hybrids.

Spectral and Computational Data

Hypothetical predictions based on related compounds suggest:

  • IR Spectroscopy: Strong absorption bands for N-H (3300–3200 cm⁻¹), C=O (1680–1650 cm⁻¹), and C-Cl (750–550 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: δ 8.5–9.0 ppm (NH₂ protons), δ 7.2–7.8 ppm (thiazole C-H).

    • ¹³C NMR: δ 160–170 ppm (C=O), δ 140–150 ppm (thiazole C-2 and C-4).

Synthetic Methodologies

Conventional Synthesis

The synthesis of thiazole-carbohydrazides typically involves:

  • Formation of Thiazole Core: Cyclization of thioureas with α-halo ketones or esters .

  • Carbohydrazide Introduction: Reaction of thiazole-4-carboxylic acid derivatives with hydrazine hydrate.

For example, 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide was synthesized by refluxing 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid with hydrazine hydrate in ethanol . Adapting this method, 2-chloro-1,3-thiazole-4-carbohydrazide could be synthesized via:

2-Chloro-1,3-thiazole-4-carboxylic acid+Hydrazine hydrateEtOH, reflux2-Chloro-1,3-thiazole-4-carbohydrazide\text{2-Chloro-1,3-thiazole-4-carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{2-Chloro-1,3-thiazole-4-carbohydrazide}

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. In a study by Landage et al., thiazolyl carbohydrazides were synthesized in 3–4 minutes at 450 W, achieving yields >85% compared to 60–70% under conventional reflux . This method minimizes side reactions and is scalable for industrial applications.

Chemical Reactivity and Derivatives

Cyclization to 1,3,4-Oxadiazoles

Carbohydrazides are pivotal precursors for 1,3,4-oxadiazoles, which exhibit antimicrobial and anticancer activities. Using dehydrating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC), cyclization occurs under neutral conditions :

2-Chloro-1,3-thiazole-4-carbohydrazideDMC, DMSO1,3,4-Oxadiazole derivative\text{2-Chloro-1,3-thiazole-4-carbohydrazide} \xrightarrow{\text{DMC, DMSO}} \text{1,3,4-Oxadiazole derivative}

This reaction proceeds via intermediate formation of an acylhydrazide, followed by intramolecular cyclization.

Condensation Reactions

The carbohydrazide group undergoes condensation with aldehydes to form Schiff bases, which are intermediates in drug design. For instance, reaction with aromatic aldehydes yields thiazolyl benzylidene carbohydrazides :

RCHO+2-Chloro-1,3-thiazole-4-carbohydrazideH⁺Thiazolyl-N’-benzylidene carbohydrazide\text{RCHO} + \text{2-Chloro-1,3-thiazole-4-carbohydrazide} \xrightarrow{\text{H⁺}} \text{Thiazolyl-N'-benzylidene carbohydrazide}

Future Directions

  • Optimization of Microwave Synthesis: Scaling up reactions while maintaining yield and purity.

  • Biological Screening: Evaluating antimicrobial, antifungal, and anticancer activities of derivatives.

  • Computational Studies: DFT calculations to predict reactivity and ADMET profiles.

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